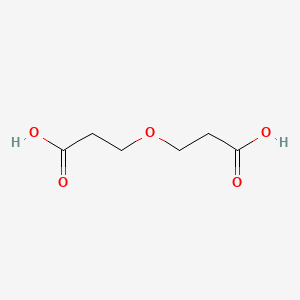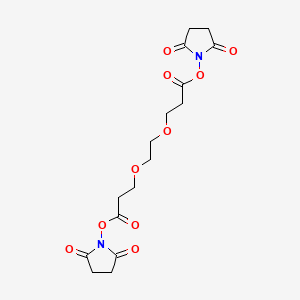
BIT-225
描述
作用机制
BIT225通过抑制HIV中Vpu蛋白和SARS-CoV-2中E蛋白的离子通道活性来发挥其作用 . 这种抑制会破坏病毒颗粒的组装和释放,从而降低病毒的感染性。 BIT225的分子靶点包括HIV中的Vpu离子通道和SARS-CoV-2中的E蛋白离子通道 . 通过阻断这些离子通道,BIT225可以阻止病毒颗粒的正常组装和释放,从而降低病毒载量和疾病严重程度 .
准备方法
BIT225的合成路线涉及萘酰胺核心结构的形成,然后引入吡唑部分。反应条件通常涉及使用有机溶剂和催化剂来促进所需化合物的形成。 BIT225的工业生产方法可能涉及扩大这些合成路线,以大量生产该化合物,并通过严格的质量控制措施确保其纯度和一致性 .
化学反应分析
BIT225经历各种化学反应,包括:
氧化: BIT225可以在特定条件下被氧化,形成氧化衍生物。
还原: 该化合物还可以进行还原反应,导致形成还原产物。
取代: BIT225可以参与取代反应,其中特定的官能团被其他基团取代。
这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂,以及各种催化剂以促进取代反应。 从这些反应中形成的主要产物取决于所用试剂和条件 .
科学研究应用
BIT225在几项科学研究应用中已显示出前景:
生物学: 该化合物抑制离子通道活性的能力使其成为研究生物系统中离子通道功能的宝贵工具。
相似化合物的比较
与其他抗病毒药物相比,BIT225的作用机制是独特的。类似的化合物包括:
金刚烷胺: 一种抑制甲型流感病毒M2离子通道的抗病毒药物。
金刚乙胺: 与金刚烷胺类似,它也靶向甲型流感病毒的M2离子通道。
六亚甲基氨氯吡啶: 一种冠状病毒E蛋白离子通道抑制剂。
属性
IUPAC Name |
N-(diaminomethylidene)-5-(1-methylpyrazol-4-yl)naphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-21-9-12(8-19-21)13-4-2-3-10-7-11(5-6-14(10)13)15(22)20-16(17)18/h2-9H,1H3,(H4,17,18,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVROWPPEIMRGAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=CC3=C2C=CC(=C3)C(=O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401031931 | |
| Record name | BIT225 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401031931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917909-71-8 | |
| Record name | N-(Aminoiminomethyl)-5-(1-methyl-1H-pyrazol-4-yl)-2-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917909-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BIT-225 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917909718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BIT225 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401031931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIT-225 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9C27TI12U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of BIT225 and how does it exert its antiviral effect?
A1: BIT225 primarily targets the viral protein Vpu, found in HIV-1. Vpu typically forms ion channels that facilitate viral release from infected cells. BIT225 acts by blocking the ion channel activity of Vpu, thereby inhibiting the release of mature HIV-1 virions from infected macrophages []. This mechanism of action makes BIT225 particularly interesting, as it targets a late stage in the viral life cycle, potentially impacting viral dissemination and the establishment of viral reservoirs.
Q2: Beyond HIV-1, are there other viruses susceptible to BIT225?
A2: Research suggests that BIT225 exhibits broad-spectrum antiviral activity. It has shown efficacy against various strains of SARS-CoV-2, inhibiting the ion channel activity of the viral E protein, another viroporin []. This broader antiviral activity makes BIT225 a promising candidate for further development against multiple viral threats.
Q3: What is the evidence supporting the antiviral activity of BIT225 in cellular models?
A3: In vitro studies demonstrate potent antiviral activity of BIT225. It significantly reduces HIV-1 release in both acutely and chronically infected macrophages []. Importantly, BIT225 also hinders HIV-1 transfer from monocyte-derived dendritic cells (MDDCs) to activated CD4+ T cells [], suggesting an impact on viral dissemination. Additionally, it effectively reduces viral load and infectivity in SARS-CoV-2 infected cells [].
Q4: Has the efficacy of BIT225 been demonstrated in animal models of viral infection?
A4: Yes, BIT225 has shown remarkable efficacy in a mouse model of severe SARS-CoV-2 infection. When administered orally, BIT225 completely prevented body weight loss and mortality in infected mice, even when treatment commenced after infection []. These findings highlight its potential as a therapeutic intervention for COVID-19.
Q5: Are there any clinical trial data available for BIT225?
A5: Clinical trials have been conducted to assess BIT225's safety, pharmacokinetics, and antiviral activity in HIV-1 infected individuals. A Phase 1b/2a study demonstrated that BIT225 is generally safe and well-tolerated [, ]. While the trial primarily focused on safety and pharmacokinetics, it provided preliminary evidence of BIT225's ability to reduce HIV-1 viral load, particularly within the monocyte reservoir [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















